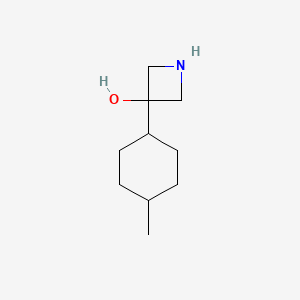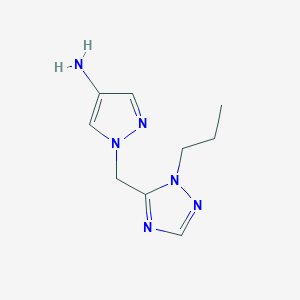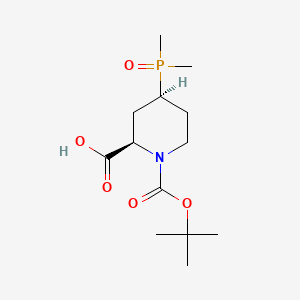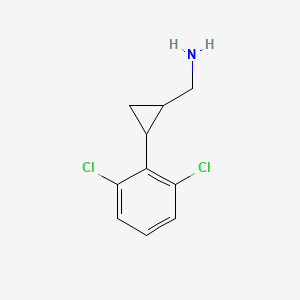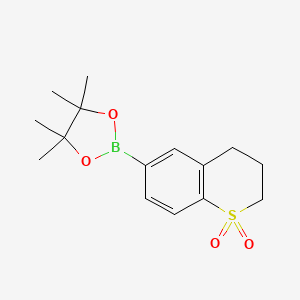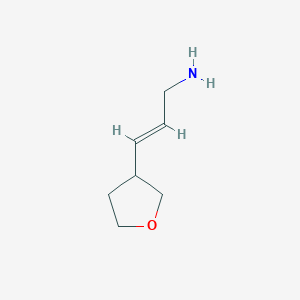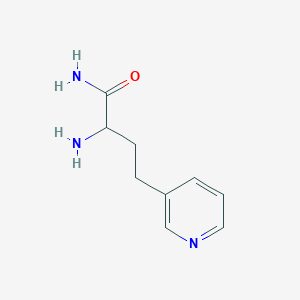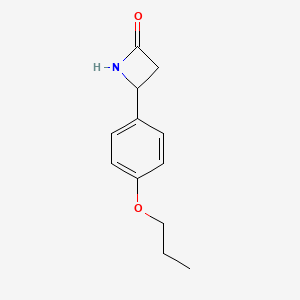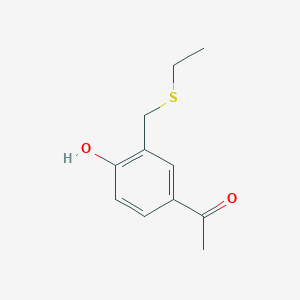![molecular formula C15H25NO4 B15326067 3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid](/img/structure/B15326067.png)
3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[222]octan-4-yl}propanoic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an azabicyclo[222]octane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation.
Introduction of the tert-Butoxycarbonyl Group: The azabicyclo[2.2.2]octane core is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting group.
Attachment of the Propanoic Acid Moiety: The final step involves the alkylation of the Boc-protected azabicyclo[2.2.2]octane with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
化学反应分析
Types of Reactions
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then interact with its target.
相似化合物的比较
Similar Compounds
- 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}acetic acid
- 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}butanoic acid
Uniqueness
The unique structure of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid, particularly the presence of the azabicyclo[2.2.2]octane core and the Boc protecting group, distinguishes it from other similar compounds. This structure imparts specific chemical properties and reactivity that can be exploited in various applications.
属性
分子式 |
C15H25NO4 |
|---|---|
分子量 |
283.36 g/mol |
IUPAC 名称 |
3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octan-4-yl]propanoic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(9-6-12(17)18)7-4-11(16)5-8-15/h11H,4-10H2,1-3H3,(H,17,18) |
InChI 键 |
NDQIKMZMIGBVHO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
